molecular formula C13H11NO5S B7467306 5-(Benzenesulfonamido)-2-hydroxybenzoic acid

5-(Benzenesulfonamido)-2-hydroxybenzoic acid

Cat. No.: B7467306
M. Wt: 293.30 g/mol
InChI Key: SILBGFSRCCTLGD-UHFFFAOYSA-N
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Description

5-(Benzenesulfonamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonamido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the hydroxybenzoic acid to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonamido)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(Benzenesulfonamido)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxybenzoic acid moiety but lacks the sulfonamide group.

    Sulfanilamide: Another sulfonamide compound with antibacterial properties.

Uniqueness

5-(Benzenesulfonamido)-2-hydroxybenzoic acid is unique due to the combination of the benzenesulfonamide and hydroxybenzoic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(benzenesulfonamido)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c15-12-7-6-9(8-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBGFSRCCTLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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